N-Cyanonorbuprenorphine

Description

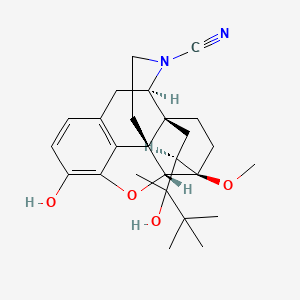

Structure

3D Structure

Properties

Molecular Formula |

C26H34N2O4 |

|---|---|

Molecular Weight |

438.6 g/mol |

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-11-hydroxy-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-5-carbonitrile |

InChI |

InChI=1S/C26H34N2O4/c1-22(2,3)23(4,30)17-13-24-8-9-26(17,31-5)21-25(24)10-11-28(14-27)18(24)12-15-6-7-16(29)20(32-21)19(15)25/h6-7,17-18,21,29-30H,8-13H2,1-5H3/t17-,18-,21-,23?,24-,25+,26-/m1/s1 |

InChI Key |

ICURSGMZLVOYKQ-ALONWEKESA-N |

Isomeric SMILES |

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C#N)OC)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C#N)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Structure and Properties of N-Cyanonorbuprenorphine

[1][2]

Executive Summary

N-Cyanonorbuprenorphine is a critical synthetic intermediate and a regulated process impurity in the manufacturing of the opioid partial agonist buprenorphine .[2] It is formed primarily during the von Braun reaction , a key step used to demethylate thebaine derivatives to access the norbuprenorphine scaffold.

In regulatory contexts (European Pharmacopoeia), the 3-O-methyl ether variant of this molecule is designated as Buprenorphine Impurity C (CAS 16614-60-1).[1][2][3] Understanding its physiochemical behavior is essential for controlling impurity profiles in pharmaceutical drug substances.[1] Unlike its parent compounds, the N-cyano derivative is pharmacologically inert at opioid receptors due to the electronic deactivation of the basic nitrogen.[1]

Molecular Architecture & Physiochemical Properties[1][2][4]

Structural Core

The molecule retains the rigid hexacyclic morphinan core characteristic of buprenorphine. The defining structural modification is the substitution of the tertiary amine (N-methyl or N-cyclopropylmethyl) with a cyanamide (N-C≡N) group.[1][2]

-

IUPAC Name (Impurity C): 4,5α-Epoxy-7α-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-3,6-dimethoxy-6α,14-ethano-14α-morphinan-17-carbonitrile.[1][2]

-

Formula: C₂₇H₃₆N₂O₄ (3-O-Methyl variant) / C₂₆H₃₄N₂O₄ (3-Hydroxy variant).[1][2]

Electronic Effects of the Cyano Group

The cyano group exerts a profound electron-withdrawing effect on the nitrogen atom.[2]

-

Hybridization: The nitrile carbon is sp hybridized.[2]

-

Basicity: The nitrogen lone pair participates in resonance delocalization with the cyano group (

).[1][2] This effectively eliminates the basicity of the nitrogen (pKa < 1), preventing protonation at physiological pH.[1] -

Geometry: The N-CN bond imposes a more planar geometry around the nitrogen compared to the tetrahedral N-methyl amine.[1][2]

Physiochemical Data Table

| Property | Value (3-O-Methyl Variant / Impurity C) | Context |

| CAS Registry | 16614-60-1 | Standard reference for Impurity C |

| Physical State | Solid / Crystalline Powder | Typically isolated as a stable solid |

| Solubility | High in DCM, CHCl₃, MeOH; Low in Water | Highly lipophilic (LogP > 4.5 est.)[1][2][3][5][6][7] |

| Basicity (pKa) | Non-basic | Does not form stable salts with weak acids |

| Appearance | White to off-white powder | - |

Synthetic Pathways: The Von Braun Reaction

The formation of N-cyanonorbuprenorphine is the result of the von Braun degradation , a classical organic method used to cleave tertiary amines.[1] In the industrial synthesis of buprenorphine from thebaine, this step is required to remove the N-methyl group to allow for subsequent N-alkylation with a cyclopropylmethyl group.[1][2]

Mechanism of Formation

-

Activation: The tertiary amine (typically a 3-O-methyl-N-methyl precursor) attacks the electrophilic carbon of Cyanogen Bromide (BrCN) .[1][2]

-

Quaternary Salt Formation: An unstable N-cyano-N-methyl quaternary ammonium salt is formed.[1][2]

-

Nucleophilic Displacement: The bromide ion (Br⁻) attacks the least hindered carbon attached to the nitrogen (the methyl group) via an Sₙ2 mechanism.

-

Cleavage: Methyl bromide (MeBr) is eliminated, leaving the N-cyano derivative.[1][2]

Visualization of Synthesis Pathway

The following diagram illustrates the conversion of the Thebaine-derived precursor to Norbuprenorphine via the N-cyano intermediate.[2]

Figure 1: The von Braun degradation pathway showing the formation of the N-cyano intermediate from the N-methyl precursor and its subsequent hydrolysis to norbuprenorphine.[1][5][4]

Analytical Characterization

Identification of N-cyanonorbuprenorphine relies on detecting the unique spectroscopic signature of the cyano group and the absence of the N-methyl group.[2]

Mass Spectrometry (LC-MS/MS)

-

Parent Ion: The 3-O-methyl variant (Impurity C) typically shows a protonated molecular ion

at m/z ~453 .[1][2] -

Fragmentation: Unlike the N-cyclopropylmethyl parent (buprenorphine), the N-cyano group is robust.[1][2] Fragmentation often involves the loss of the tert-butyl group or the ether bridge before the N-CN cleavage.[2]

-

Differentiation: It is easily distinguished from norbuprenorphine (m/z 414) and buprenorphine (m/z 468) by mass difference (+38 Da vs NorBUP; -15 Da vs BUP).[1]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Pharmacological Context

Receptor Binding and Activity

Unlike buprenorphine (a partial agonist) and norbuprenorphine (a full agonist), N-cyanonorbuprenorphine is pharmacologically inactive at opioid receptors (MOR, KOR, DOR).[1]

-

Mechanism of Inactivity: Opioid receptor binding requires a protonated nitrogen atom to form an ionic bond (salt bridge) with a conserved Aspartate residue (Asp147 in MOR) in the receptor's binding pocket.

-

Electronic Lock: The cyano group delocalizes the nitrogen's lone pair, reducing the pKa to < 1. Consequently, the molecule cannot be protonated at physiological pH (7.[1]4) and fails to anchor in the receptor site.

-

Steric Factors: The linear geometry of the cyano group also alters the conformational fit compared to the N-cyclopropylmethyl or N-methyl groups.[2]

Toxicology and Safety

While inactive as an opioid, N-cyanonorbuprenorphine is a structural alert in toxicology due to the potential for metabolic release of the cyano group (cyanide) or non-specific reactivity.[1]

-

Regulatory Status: It is controlled as a process impurity (EP Impurity C).[2]

-

Limits: Pharmaceutical guidelines (ICH Q3A/B) require this impurity to be controlled to strict limits (typically <0.15% or lower depending on dose) in the final drug substance.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Buprenorphine Hydrochloride Monograph. Impurity C designation and structural characterization.

-

Werner, L., et al. (2011).[1] "Synthesis of buprenorphine from oripavine via N-demethylation of oripavine quaternary salts." The Journal of Organic Chemistry, 76(11), 4628-4634.[1][2] Link[1]

-

Huang, P., et al. (2001).[1][8][9] "Comparison of pharmacological activities of buprenorphine and norbuprenorphine." Journal of Pharmacology and Experimental Therapeutics, 297(2), 688-695.[1][9] (Establishes SAR requirement for basic nitrogen). Link

-

PubChem Database . Compound Summary for CID 16614-60-1 (Buprenorphine Impurity C). National Center for Biotechnology Information.[1] Link

-

Almac Group . "Enzyme Screening and Engineering for N- and O-Demethylation: Key Steps in the Synthesis of Buprenorphine." (Discusses Von Braun mechanism).[1] Link[1]

Sources

- 1. Norbuprenorphine - Wikipedia [en.wikipedia.org]

- 2. Buy Online CAS Number 799773-67-4 - TRC - N-Cyanonorbuprenorphine | LGC Standards [lgcstandards.com]

- 3. pharmacompass.com [pharmacompass.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS 16614-60-1: (5α,7α)-4,5-Epoxy-18,19-dihydro-7-[(1S)-1-… [cymitquimica.com]

- 6. JP2019536476A - Method for producing nor-opioid and nal-opioid benzyl isoquinoline alkaloids - Google Patents [patents.google.com]

- 7. CA3090410A1 - Methods of producing morphinan alkaloids and derivatives - Google Patents [patents.google.com]

- 8. Deuterated buprenorphine retains pharmacodynamic properties of buprenorphine and resists metabolism to the active metabolite norbuprenorphine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of pharmacological activities of buprenorphine and norbuprenorphine: norbuprenorphine is a potent opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Cyanonorbuprenorphine: Chemical Identifiers, Mechanistic Pathways, and Synthetic Protocols in Buprenorphine Manufacturing

Executive Summary

As a critical intermediate in the semi-synthesis of buprenorphine—a potent partial μ-opioid receptor agonist used in pain management and opioid use disorder—N-cyanonorbuprenorphine represents a pivotal node in morphinan alkaloid chemistry. The commercial conversion of thebaine to buprenorphine requires precise, sequential N-demethylation and O-demethylation steps. As an application scientist frequently auditing impurity profiles, I often observe discrepancies in how this intermediate is tracked. This whitepaper provides an authoritative guide on the chemical identifiers of N-cyanonorbuprenorphine and its derivatives, alongside field-proven methodologies and self-validating protocols for its synthesis via the von Braun reaction.

Chemical Identity and Structural Parameters

In pharmaceutical manufacturing and regulatory submissions, distinguishing between the O-methylated precursor and the fully O-demethylated intermediate is crucial for analytical tracking (e.g., EP Impurity C profiling).

During the standard synthetic route, the von Braun reaction is performed on the Grignard adduct of thebaine, yielding N-Cyanonorbuprenorphine 3-methyl ether . This compound is highly stable and is officially documented under 1 [1]. It is only after harsh O-demethylation that the true phenolic N-Cyanonorbuprenorphine is formed, though industrially, N-demethylation and O-demethylation are often sequenced differently depending on the proprietary route. Structural parameters are validated against the2 [2].

Table 1: Quantitative Chemical Identifiers for N-Cyano Intermediates

| Parameter | N-Cyanonorbuprenorphine 3-methyl ether | N-Cyanonorbuprenorphine |

| CAS Number | 16614-60-1 | 799773-67-4 |

| Molecular Formula | C₂₇H₃₆N₂O₄ | C₂₆H₃₄N₂O₄ |

| Molecular Weight | 452.59 g/mol | 438.56 g/mol |

| PubChem CID | 13324144 | N/A (Tracked via custom API libraries) |

| Common Synonyms | Buprenorphine EP Impurity C; N-Cyano-3-O-methyl Norbuprenorphine | N-Cyanonorbuprenorphine |

| SMILES | O(C)[C@@]12[C@]3...CCN(C#N)CC5... | CO[C@]12CC[C@@]3...CCN4C#N... |

Mechanistic Role in Buprenorphine Synthesis

The commercial synthesis of buprenorphine from thebaine spans several chemical steps, heavily relying on harsh reaction conditions for the 3 [3]. The tertiary amine of the morphinan framework is sterically hindered. To achieve N-demethylation, cyanogen bromide (BrCN) is deployed as a potent electrophile in the von Braun reaction.

Mechanistic Causality: Why utilize the highly toxic cyanogen bromide? The morphinan nitrogen lone pair attacks the electrophilic carbon of BrCN, forming a quaternary ammonium intermediate. The subsequent elimination of methyl bromide yields a highly stable N-cyano intermediate (cyanamide). This cyanamide is resilient enough to survive aggressive downstream processing. Hydrolysis of the cyanamide to a secondary amine (norbuprenorphine) requires extreme alkaline conditions (KOH at 130–140 °C). Complete O-demethylation to yield the final phenolic API requires even higher temperatures (>200 °C), which has pushed recent advances toward alternative 4 [4].

Synthetic pathway of Buprenorphine highlighting the N-Cyano intermediate.

Experimental Protocols and Analytical Validation

As an application scientist, I enforce the principle that every synthetic step must be paired with a self-validating analytical method. A reaction is only as successful as its cleanly resolved chromatogram. Below is the self-validating workflow for the N-demethylation and hydrolysis of thebaine derivatives.

Protocol: N-Demethylation via von Braun Reaction and Hydrolysis

Step 1: von Braun N-Demethylation

-

Reagents: Grignard adduct of thebaine (1 eq), Cyanogen bromide (1.2 eq), Anhydrous Chloroform.

-

Procedure: Dissolve the tertiary amine in anhydrous chloroform. Slowly add cyanogen bromide at 0 °C to control the exothermic formation of the quaternary ammonium salt. Reflux the mixture for 12 hours.

-

Causality: The initial 0 °C environment prevents runaway exothermic degradation. The subsequent reflux provides the activation energy necessary for the SN2 displacement of the methyl group by the bromide ion, driving the formation of the N-cyano cyanamide and driving off volatile methyl bromide.

Step 2: Isolation of N-Cyanonorbuprenorphine 3-methyl ether

-

Procedure: Quench the reaction with water, wash the organic layer with dilute HCl (0.1 M) to remove unreacted tertiary amines, and concentrate in vacuo. The resulting solid is the isolated CAS 16614-60-1 intermediate.

Step 3: Alkaline Hydrolysis

-

Procedure: Suspend the isolated cyanamide in a solution of excess KOH in diethylene glycol. Heat the reactor to 130–140 °C for 8 hours.

-

Causality: The cyano group is exceptionally stable. The high boiling point of diethylene glycol allows the reaction to reach the critical thermal threshold required to hydrolyze the cyano group into a carbamate intermediate, which rapidly decarboxylates to yield the secondary amine (norbuprenorphine).

Step 4: Self-Validating UHPLC Analytical Protocol To validate the conversion of the N-cyano intermediate to norbuprenorphine, the system must be analyzed immediately using the following verified parameters [3]:

-

Column: Kinetex 2.6 μm EVO C18 100 Å (50 × 2.1 mm).

-

Mobile Phase: Phase A (0.1% H₃PO₄ in H₂O) and Phase B (0.1% H₃PO₄ in MeOH).

-

Parameters: Flow rate of 0.5 mL/min, column temperature 40 °C.

-

Causality: The highly acidic mobile phase (H₃PO₄) suppresses the ionization of residual silanols on the stationary phase. This ensures sharp, non-tailing peak shapes for the newly formed basic secondary amines (norbuprenorphine), while effectively separating them from the neutral, unreacted N-cyano impurity (CAS 16614-60-1).

Conclusion

Mastering the synthesis of buprenorphine requires absolute clarity regarding its intermediates. Differentiating N-Cyanonorbuprenorphine 3-methyl ether (CAS 16614-60-1) from its fully O-demethylated counterpart (CAS 799773-67-4) is paramount for regulatory submissions and API impurity profiling. While the von Braun reaction remains a robust industrial standard for morphinan N-demethylation, strict adherence to temperature controls and self-validating UHPLC protocols is required to prevent yield loss and ensure API purity.

References

-

N-CYANONORBUPRENORPHINE 3-METHYL ETHER - GSRS FDA Global Substance Registration System (NIH) URL: [Link]

-

Enzyme Screening and Engineering for N- and O-Demethylation: Key Steps in the Synthesis of Buprenorphine Organic Process Research & Development - ACS Publications URL:[Link]

-

Recent advances in process development for opiate-derived pharmaceutical agents Canadian Science Publishing URL:[Link]

Sources

role of N-Cyanonorbuprenorphine in buprenorphine metabolism

An In-Depth Technical Guide on the Metabolism of Buprenorphine: Elucidating the Role of its Metabolites and Investigating N-Cyanonorbuprenorphine

Abstract

Buprenorphine is a cornerstone in the management of opioid use disorder and chronic pain. Its complex pharmacology is intrinsically linked to its extensive metabolism, which dictates its efficacy, duration of action, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of buprenorphine, with a focus on the formation and activity of its principal metabolites, norbuprenorphine and various glucuronide conjugates. We delve into the enzymatic processes governing these transformations, primarily mediated by cytochrome P450 3A4 and UDP-glucuronosyltransferases. Furthermore, this guide addresses the inquiry into N-Cyanonorbuprenorphine, clarifying its status based on current scientific literature. We also present detailed analytical methodologies for the quantification of buprenorphine and its metabolites in biological matrices, which are crucial for both clinical monitoring and forensic toxicology. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of buprenorphine's metabolic fate.

Introduction to Buprenorphine

Buprenorphine is a semi-synthetic opioid derived from thebaine, an alkaloid of the poppy plant.[1] It exhibits a unique pharmacological profile as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor.[2] This dual action contributes to its clinical utility in opioid use disorder by mitigating withdrawal symptoms and cravings with a lower risk of respiratory depression and euphoria compared to full opioid agonists.[1] Buprenorphine is also an effective analgesic for chronic pain.[1] Due to extensive first-pass metabolism, buprenorphine is typically administered sublingually, transdermally, or via injection.[1][3] A thorough understanding of its metabolic pathways is paramount for optimizing therapeutic outcomes, predicting drug-drug interactions, and accurately interpreting toxicological findings.

The Primary Metabolic Pathways of Buprenorphine

Buprenorphine undergoes extensive metabolism in the liver through two primary pathways: Phase I N-dealkylation and Phase II glucuronidation.[4][5]

Phase I Metabolism: N-Dealkylation to Norbuprenorphine

The principal Phase I metabolic route for buprenorphine is the N-dealkylation of its N-cyclopropylmethyl side chain to form norbuprenorphine.[4][6] This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which accounts for approximately 65% of norbuprenorphine formation.[4][6][7] CYP2C8 also contributes significantly, responsible for about 30% of this metabolic step.[4][6][7]

Norbuprenorphine is not an inactive metabolite; it is a potent full agonist at the mu-opioid receptor.[5] However, its poor penetration of the blood-brain barrier limits its central analgesic effects when buprenorphine is administered systemically.[5] Despite this, norbuprenorphine can contribute to the overall pharmacological profile of buprenorphine, particularly concerning respiratory depression.[5]

Phase II Metabolism: Glucuronidation

Both buprenorphine and its N-dealkylated metabolite, norbuprenorphine, undergo extensive Phase II conjugation with glucuronic acid.[5] This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes.[5] Buprenorphine is primarily metabolized by UGT1A1 and UGT2B7 to form buprenorphine-3-glucuronide (B3G).[5] Norbuprenorphine is conjugated by UGT1A1 and UGT1A3 to form norbuprenorphine-3-glucuronide (N3G).[5]

Historically, glucuronidation was considered a detoxification pathway that rendered compounds more water-soluble for excretion. However, recent evidence suggests that the glucuronide metabolites of buprenorphine may possess pharmacological activity.[5] B3G has been shown to have some antinociceptive effects, while N3G has demonstrated affinity for kappa and nociceptin receptors and can cause sedation.[5]

Other Minor Metabolic Pathways

In addition to N-dealkylation and glucuronidation, buprenorphine can also undergo hydroxylation to form hydroxy-buprenorphine and hydroxy-norbuprenorphine.[4][6] These are considered minor metabolic pathways.

Sources

- 1. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Buprenorphine-N-oxide? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 3. Pharmacogenomics of buprenorphine - a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro metabolism study of buprenorphine: evidence for new metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

understanding the Von Braun degradation pathway for opioids

N-Demethylation of Morphinan Alkaloids: A Mechanistic and Practical Guide to the Von Braun Degradation

Executive Summary

The selective N-demethylation of natural morphinan alkaloids (such as morphine, codeine, and thebaine) is a critical bottleneck in the semi-synthesis of high-value opioid antagonists (e.g., naloxone, naltrexone) and mixed agonist-antagonists (e.g., buprenorphine)[1][2]. Because the pharmacological profile of an opioid is highly sensitive to the nature of its nitrogen substituent, replacing the naturally occurring N-methyl group with bulkier alkyl or allyl groups is a foundational strategy in modern drug design.

First reported in 1900, the Von Braun degradation remains one of the most classical and mechanistically fascinating methods for achieving this N-dealkylation[2][3]. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing drug development professionals with a deep dive into the causality, regioselectivity, and practical execution of the Von Braun pathway.

Mechanistic Foundations of the Von Braun Degradation

The Von Braun reaction utilizes cyanogen bromide (BrCN) to convert a tertiary amine into a secondary amine via a cyanamide intermediate[2][3]. In the context of complex morphinan frameworks, the reaction proceeds through three distinct mechanistic phases:

-

Nucleophilic Attack: The tertiary nitrogen of the opioid utilizes its lone pair to attack the highly electrophilic carbon of cyanogen bromide. This forms a highly polar, unstable quaternary N-cyanoammonium bromide salt[2].

-

Regioselective SN2 Displacement: The liberated bromide counterion acts as a nucleophile. It attacks the adjacent carbon atom, cleaving the carbon-nitrogen bond. This step liberates an alkyl bromide and leaves behind a disubstituted cyanamide[2].

-

Vigorous Hydrolysis: The resulting cyanamide is exceptionally stable due to the resonance of the N–C≡N system. Converting it to the desired secondary amine (nor-opioid) requires harsh acidic or basic hydrolysis, which forces hydration to a carbamate/urea intermediate that subsequently decarboxylates[2][4].

Reaction mechanism of the Von Braun degradation for opioid N-demethylation.

Structural Causality and Regioselectivity in Opioids

When applying the Von Braun degradation to morphinans, two major structural challenges dictate the experimental design: regioselectivity and chemoselectivity .

Regioselectivity: Why N-Demethylation over Ring Opening?

In cyclic tertiary amines, the SN2 attack by the bromide ion could theoretically occur at the N-methyl carbon or at one of the carbons within the piperidine ring. If the ring carbon is attacked, the result is an undesired, ring-opened bromo-alkyl-cyanamide[3].

The Causality: The SN2 mechanism is exquisitely sensitive to steric hindrance. In the rigid, complex morphinan skeleton, the carbons comprising the piperidine ring are highly sterically shielded. The N-methyl group presents the path of least resistance. Consequently, the bromide ion selectively attacks the methyl carbon, liberating volatile methyl bromide (CH₃Br) gas and preserving the morphinan ring intact[2][3].

Regioselectivity in the Von Braun reaction: N-demethylation vs. ring-opening.

Chemoselectivity: The Necessity of Phenol Protection

Unprotected phenol moieties (such as the C3-hydroxyl in morphine) are highly nucleophilic. If exposed to cyanogen bromide, they will undergo rapid O-cyanation to form aryl cyanates, drastically reducing the yield of the desired N-cyanamide[3]. Therefore, prior protection—typically via acetylation to form 3,14-diacetoxydihydromorphinone or 3,6-diacetylmorphine (heroin)—is a strict prerequisite for a successful Von Braun degradation[3].

Self-Validating Experimental Protocol: Synthesis of Nor-Opioids

To ensure reproducibility and trustworthiness, the following protocol for the N-demethylation of a protected opioid (e.g., 3,14-diacetoxydihydromorphinone) is designed as a self-validating system, incorporating built-in Quality Control (QC) checkpoints.

Step 1: Pre-reaction Protection

-

Action: Dissolve the morphinan base in acetic anhydride and heat to reflux to acetylate free hydroxyl groups.

-

Causality: Prevents competitive O-cyanation by BrCN.

-

QC Check: Monitor via TLC. Disappearance of the highly polar starting material confirms complete protection.

Step 2: Cyanamide Formation

-

Action: Dissolve the protected opioid in anhydrous chloroform (CHCl₃). Add 1.2 to 1.5 equivalents of cyanogen bromide (BrCN). Caution: BrCN is highly toxic; perform in a dedicated fume hood[2]. Reflux for 4–6 hours.

-

Causality: Chloroform is chosen because it is an inert, aprotic solvent that prevents the premature solvolysis of BrCN while effectively stabilizing the highly polar N-cyanoammonium transition state[3].

-

QC Check: Gas evolution (methyl bromide) ceases.

Step 3: Isolation of the Cyanamide

-

Action: Evaporate the solvent under reduced pressure. Wash the residue with dilute aqueous HCl (to remove unreacted starting amine), followed by water. Dry the organic layer and concentrate.

Step 4: Vigorous Hydrolysis

-

Action: Suspend the isolated cyanamide in 25% aqueous sulfuric acid (H₂SO₄) and reflux for 12–16 hours. Alternatively, heat with excess KOH in diethylene glycol at 130–140 °C[2][4].

-

Causality: The extreme thermodynamic stability of the cyanamide bond requires harsh conditions to force hydration to a carbamic acid intermediate, which then spontaneously decarboxylates to yield the secondary amine[2].

Step 5: Final Validation & Quality Control

-

Action: Basify the aqueous layer to pH ~9.0 using aqueous ammonia and extract the free secondary amine (nor-opioid) with chloroform.

-

QC Check (Self-Validation): Analyze the product via ¹H NMR spectroscopy. The complete disappearance of the characteristic singlet at ~2.4 ppm (corresponding to the N-CH₃ group) definitively validates successful N-demethylation.

Step-by-step experimental workflow for the Von Braun N-demethylation of opioids.

Quantitative Analysis of Demethylation Strategies

While the Von Braun degradation is historically significant and highly effective (capable of converting thebaine derivatives to naloxone precursors with up to 86% yield over two steps[2]), the extreme toxicity of cyanogen bromide has driven the development of alternative methodologies[1][5].

The table below summarizes the quantitative data and operational parameters of the Von Braun reaction compared to modern industrial alternatives:

| Demethylation Strategy | Reagent / Catalyst | Key Intermediate | Typical Yield (%) | Primary Drawback / Limitation |

| Von Braun Degradation | Cyanogen Bromide (BrCN) | Cyanamide | 65 – 86% | High toxicity of BrCN; requires harsh hydrolysis conditions[1][2]. |

| Chloroformate Cleavage | α-Chloroethyl Chloroformate | Carbamate | 70 – 90% | Expensive reagents; highly sensitive to moisture[3][5]. |

| Modified Polonovski | H₂O₂ / FeSO₄ | Iminium Ion | 50 – 80% | Requires isolation of N-oxide; variable regioselectivity[1][6]. |

| Electrochemical | Anodic Oxidation (TEMPO) | Oxazolidine | 75 – 85% | Requires specialized preparative electrolysis equipment[1][5]. |

Note: While enzymatic methods using engineered oxygenases are currently in development for buprenorphine synthesis, they remain largely restricted to specialized bio-catalytic workflows[4].

References

- Source: National Center for Biotechnology Information (PMC)

- Source: Società Chimica Italiana (chim.it)

- Source: American Chemical Society (acs.org)

- Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction Source: ResearchGate URL

- Source: National Center for Biotechnology Information (PMC)

- Dealkylation Reactions of Amines Source: Thieme Connect URL

- Enzyme Screening and Engineering for N- and O-Demethylation: Key Steps in the Synthesis of Buprenorphine Source: Almac Group URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. almacgroup.com [almacgroup.com]

- 5. Electrochemical N-Demethylation of 14-Hydroxy Morphinans: Sustainable Access to Opioid Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis of Norbuprenorphine: A Technical Guide to the N-Cyanonorbuprenorphine Intermediate Pathway

Abstract

Norbuprenorphine, the primary active metabolite of the potent opioid analgesic buprenorphine, is a crucial compound for pharmacological research and drug development. Its synthesis is a key process for obtaining pure standards for analytical and in vitro studies. This technical guide provides an in-depth exploration of a common and effective synthetic route to norbuprenorphine, proceeding through the N-cyanonorbuprenorphine intermediate. This pathway, centered around the von Braun N-demethylation reaction, offers a reliable method for the conversion of buprenorphine to its N-dealkylated analogue. This document will detail the underlying chemical principles, provide comprehensive experimental protocols, and present relevant analytical data for the characterization of the final product.

Introduction: The Significance of Norbuprenorphine

Buprenorphine is a semi-synthetic opioid with a complex pharmacological profile, acting as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor. It is widely used in the treatment of opioid use disorder and for pain management. The in vivo metabolism of buprenorphine primarily occurs through N-dealkylation to form norbuprenorphine[1][2][3]. Norbuprenorphine itself exhibits significant pharmacological activity and is a subject of ongoing research to fully elucidate its contribution to the overall therapeutic and adverse effects of buprenorphine.

The availability of high-purity norbuprenorphine is essential for a variety of research applications, including:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of buprenorphine and the specific roles of its metabolites.

-

In Vitro Receptor Binding Assays: To characterize the affinity and efficacy of norbuprenorphine at various opioid and other receptors.

-

Development of Analytical Standards: For the accurate quantification of norbuprenorphine in biological matrices such as plasma, urine, and placental tissue[2].

This guide focuses on a well-established chemical synthesis of norbuprenorphine from buprenorphine, which proceeds via an N-cyanonorbuprenorphine intermediate. This method is advantageous due to its relatively clean conversion and adaptability to various scales.

The Synthetic Strategy: A Two-Step Conversion

The conversion of buprenorphine to norbuprenorphine via the N-cyanonorbuprenorphine intermediate is a two-step process:

-

N-Demethylation (von Braun Reaction): The tertiary amine of buprenorphine is reacted with cyanogen bromide (CNBr) to form the corresponding N-cyanamide, N-cyanonorbuprenorphine.

-

Hydrolysis: The N-cyanamide intermediate is then hydrolyzed under basic conditions to yield the secondary amine, norbuprenorphine.

This synthetic approach is depicted in the workflow diagram below:

Caption: Synthetic workflow from buprenorphine to norbuprenorphine.

Step 1: N-Demethylation via the von Braun Reaction

The von Braun reaction is a classic method for the N-dealkylation of tertiary amines using cyanogen bromide. The reaction proceeds through a two-step nucleophilic substitution mechanism.

Mechanism of the von Braun Reaction

The reaction is initiated by the nucleophilic attack of the tertiary amine nitrogen of buprenorphine on the electrophilic carbon of cyanogen bromide. This forms a quaternary ammonium salt intermediate. Subsequently, the bromide ion acts as a nucleophile, attacking one of the N-alkyl groups in an SN2 reaction, leading to the formation of the N-cyanamide and an alkyl bromide. In the case of buprenorphine, the cyclopropylmethyl group is cleaved.

Caption: Mechanism of the von Braun N-demethylation of buprenorphine.

Experimental Protocol: N-Demethylation of Buprenorphine

The following is a representative protocol for the N-demethylation of a buprenorphine precursor[4]:

Materials:

-

Buprenorphine precursor (1.0 eq)

-

Cyanogen bromide (CNBr) (1.1 - 1.5 eq)

-

Anhydrous chloroform or dichloromethane

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Dissolve the buprenorphine precursor (1.0 eq) in a suitable anhydrous solvent such as chloroform or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add cyanogen bromide (1.1 - 1.5 eq).

-

Stir the reaction mixture at room temperature or under gentle reflux for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyanonorbuprenorphine intermediate.

Note on Safety: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Step 2: Hydrolysis of N-Cyanonorbuprenorphine

The second step in the synthesis is the hydrolysis of the N-cyanamide group of the intermediate to the corresponding secondary amine, norbuprenorphine. This is typically achieved under strong basic conditions at elevated temperatures.

Mechanism of Base-Catalyzed Hydrolysis of N-Cyanamides

The base-catalyzed hydrolysis of an N-cyanamide likely proceeds through the nucleophilic attack of a hydroxide ion on the carbon of the cyano group. This forms a tetrahedral intermediate which, after a series of proton transfers and rearrangements, ultimately leads to the cleavage of the C-N bond and the formation of the secondary amine and a carbonate or related species. The high temperatures are necessary to overcome the stability of the cyanamide group.

Experimental Protocol: Hydrolysis of N-Cyanonorbuprenorphine

The following protocol is adapted from a patented process for preparing buprenorphine and its intermediates[5]:

Materials:

-

Crude N-cyanonorbuprenorphine (from Step 1)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Diethylene glycol

-

Water

-

Standard laboratory glassware for high-temperature reactions

Procedure:

-

To the crude N-cyanonorbuprenorphine, add an excess of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in diethylene glycol. The molar ratio of the base to the starting material can range from approximately 4 to 8.

-

Heat the mixture to a temperature between 115°C and 140°C[4][5][6]. The reaction is preferably performed under an inert atmosphere.

-

Maintain the reaction at this temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to approximately 95-105°C and slowly add water dropwise.

-

Further cool the mixture to facilitate the precipitation of the crude norbuprenorphine.

-

The crude product can be purified by recrystallization or by converting it to a salt (e.g., bitartrate salt), followed by purification and then conversion back to the free base[5].

Data Presentation and Characterization

The successful synthesis of norbuprenorphine requires careful monitoring and characterization of the product.

Reaction Parameters and Expected Yields

| Parameter | Step 1: N-Demethylation | Step 2: Hydrolysis |

| Key Reagents | Buprenorphine, Cyanogen Bromide | N-Cyanonorbuprenorphine, KOH or NaOH |

| Solvent | Chloroform or Dichloromethane | Diethylene Glycol |

| Temperature | Room Temperature to Reflux | 115-140°C |

| Reaction Time | 2-24 hours | Variable, requires monitoring |

| Expected Yield | Generally high, but specific yields are not widely reported. | Moderate to high, dependent on reaction conditions and purification. |

Note: While specific yields for each step are not consistently reported in the literature, the overall process is described as efficient[7].

Analytical Characterization of Norbuprenorphine

The identity and purity of the synthesized norbuprenorphine should be confirmed using modern analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of norbuprenorphine. In positive ion mode, the protonated molecule [M+H]⁺ is observed.

-

Expected [M+H]⁺ for Norbuprenorphine (C₂₅H₃₅NO₄): m/z 414.3[2]

-

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural confirmation. Common fragments for norbuprenorphine include those at m/z 340, 364, and 382[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation and confirmation of purity. The spectra of norbuprenorphine will show characteristic signals for the aromatic protons, the cyclopropyl group, the tert-butyl group, and the various aliphatic protons of the morphinan core. The absence of the N-cyclopropylmethyl signals from the buprenorphine spectrum and the appearance of an N-H signal are key indicators of a successful synthesis.

Conclusion

The synthesis of norbuprenorphine via the N-cyanonorbuprenorphine intermediate represents a robust and well-documented pathway for obtaining this important metabolite. The two-step process, involving a von Braun N-demethylation followed by a base-catalyzed hydrolysis, provides a reliable route for researchers in pharmacology and drug development. Careful execution of the experimental protocols and thorough analytical characterization are paramount to ensure the purity and identity of the final product, which is critical for its use in scientific investigations.

References

- WO2013050748A2 - An improved method of preparing buprenorphine - Google P

- Application Notes and Protocols for the Chemical Modification and Derivatization of the Orphine Scaffold - Benchchem. (URL: not available)

-

Cyanamide - Wikipedia. (URL: [Link])

- Enzyme Screening and Engineering for N- and O-Demethylation: Key Steps in the Synthesis of Buprenorphine - Almac. (URL: not available)

-

Route Evaluation and Analytical HPLC Method Development of Buprenorphine, Naloxone, and Comparison Overall Efficiency of Naltrexone Nalbuphine Traces the Evolution of Various Approaches - Lupine Publishers. (URL: [Link])

- Acid-catalysed Hydrolysis of Cyanamides : Estimates of Carbodi-imide Basicity and Tautomeric Equilibrium Constant between Carbod - RSC Publishing. (URL: not available)

-

Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (URL: [Link])

-

Synthesis of Buprenorphine from Oripavine via N-Demethylation of Oripavine Quaternary Salts | Request PDF - ResearchGate. (URL: [Link])

-

What is the mechanism of Cyanamide? - Patsnap Synapse. (URL: [Link])

-

Synthesis of potential buprenorphine intermediates by selective microbial N- and O-demethylation | Request PDF - ResearchGate. (URL: [Link])

-

Acid-catalysed hydrolysis of cyanamides: estimates of carbodi-imide basicity and tautomeric equilibrium constant between carbodi-imide and cyanamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

- Synthesis of buprenorphine from oripavine via N-demethylation of oripavine quaternary salts. | Sigma-Aldrich. (URL: not available)

-

Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC. (URL: [Link])

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc. (URL: [Link])

- A Simple Method for the Analysis of Buprenorphine and Norbuprenorphine in Human Urine. (URL: not available)

-

MS/MS spectra of buprenorphine (BUP) and norbuprenorphine (NBUP) in 50% MeOH. - ResearchGate. (URL: [Link])

-

Simultaneous quantification of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in human placenta by liquid chromatography mass spectrometry - PMC. (URL: [Link])

- LC/MS/MS of Buprenorphine and Norbuprenorphine in Whole Blood Using Agilent Bond Elut Plexa PCX and an Agilent Poroshell 120 Column. (URL: not available)

- Simultaneous Quantitation of Buprenorphine and Its Metabolites Using LC–MS. (URL: not available)

Sources

- 1. waters.com [waters.com]

- 2. Simultaneous quantification of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in human placenta by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2013050748A2 - An improved method of preparing buprenorphine - Google Patents [patents.google.com]

- 6. almacgroup.com [almacgroup.com]

- 7. lupinepublishers.com [lupinepublishers.com]

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of N-Cyanonorbuprenorphine

A Framework for the Investigation of Novel Buprenorphine Analogs

Disclaimer: As of March 2026, a comprehensive search of the scientific literature has not yielded specific in vitro pharmacological data for a compound designated as "N-Cyanonorbuprenorphine." Therefore, this document serves as an in-depth technical guide and framework for the systematic in vitro characterization of a novel N-substituted buprenorphine analog, using N-Cyanonorbuprenorphine as a hypothetical subject. The principles, protocols, and interpretive logic detailed herein are grounded in established practices for opioid pharmacology and are designed to guide researchers in the elucidation of the pharmacological profile of new chemical entities in this class.

Introduction: The Rationale for Characterizing Novel Buprenorphine Analogs

Buprenorphine is an opioid with a unique and complex pharmacology, acting as a partial agonist at the mu-opioid receptor (MOP) and an antagonist at the kappa-opioid receptor (KOP).[1][2] This mixed agonist-antagonist profile contributes to its clinical utility in both pain management and the treatment of opioid use disorder, offering a ceiling effect on respiratory depression compared to full MOP agonists.[1][3] Its primary metabolite, norbuprenorphine, also possesses its own distinct pharmacological profile.[1]

The modification of the N-substituent on the morphinan scaffold is a classical strategy in medicinal chemistry to modulate opioid receptor affinity and efficacy. The introduction of an N-cyano group in place of the cyclopropylmethyl group of buprenorphine would be expected to significantly alter its interaction with opioid receptors. A thorough in vitro characterization is the foundational step in understanding the potential therapeutic value and liability of such a novel analog. This guide outlines the essential suite of experiments required to build a comprehensive in vitro pharmacological profile for our subject, N-Cyanonorbuprenorphine.

Part 1: Elucidating the Opioid Receptor Binding Affinity

The initial and most fundamental step in characterizing any new opioid ligand is to determine its binding affinity for the three classical opioid receptors: mu (MOP), delta (DOP), and kappa (KOP). This is achieved through competitive radioligand binding assays, which measure the ability of the test compound (N-Cyanonorbuprenorphine) to displace a known high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (Kᵢ) is an inverse measure of affinity; a lower Kᵢ value signifies a higher binding affinity.

Causality in Experimental Design:

The choice of radioligand is critical. We select radioligands with high affinity and selectivity for each receptor subtype to ensure robust and reliable data. For instance, [³H]DAMGO for MOP, [³H]DPDPE for DOP, and [³H]U-69,593 for KOP are standard choices. The use of cell membranes from cell lines stably expressing a high density of a single human opioid receptor subtype (e.g., CHO or HEK293 cells) is preferred over rodent brain homogenates to avoid confounding interactions with other receptors and to ensure human-relevant data.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize CHO cells expressing the human MOP, DOP, or KOP receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add, in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (e.g., ~1 nM of [³H]DAMGO for MOP).

-

A range of concentrations of the test compound, N-Cyanonorbuprenorphine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Cell membranes (e.g., 10-20 µg of protein per well).

-

-

Nonspecific Binding Control: A set of wells containing a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM naloxone) is included to determine nonspecific binding.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration (N-Cyanonorbuprenorphine). Use a nonlinear regression analysis (one-site fit) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Hypothetical Data Summary: Opioid Receptor Binding Affinity (Kᵢ, nM)

| Compound | MOP (μ) | DOP (δ) | KOP (κ) |

| N-Cyanonorbuprenorphine | 0.8 | 15.2 | 2.5 |

| Buprenorphine | 0.5 | 10.5 | 1.1 |

| Norbuprenorphine | 1.2 | 25.0 | 5.8 |

This hypothetical data suggests that N-Cyanonorbuprenorphine retains high affinity for the MOP and KOP receptors, comparable to buprenorphine, with slightly lower affinity for the DOP receptor.

Part 2: Defining Functional Activity at Opioid Receptors

Binding affinity does not describe the functional consequence of receptor occupancy. The compound could be an agonist (which activates the receptor), an antagonist (which blocks the receptor from being activated), or a partial agonist (which activates the receptor but with lower efficacy than a full agonist). We use functional assays to determine the efficacy (Eₘₐₓ) and potency (EC₅₀) of N-Cyanonorbuprenorphine.

[³⁵S]GTPγS Binding Assay: A Measure of G-Protein Activation

MOP, DOP, and KOP are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gᵢ/Gₒ).[4] Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation. The [³⁵S]GTPγS binding assay measures this primary step in signal transduction.[5] We use a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which, once bound, remains stably associated with the Gα subunit. The amount of incorporated radioactivity is directly proportional to the level of G-protein activation by the agonist.[6][7]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Reagents: Prepare an assay buffer containing MgCl₂, NaCl, and a sufficient concentration of GDP (e.g., 10-100 µM). The GDP is crucial for maintaining a low basal signal and allowing for a robust agonist-stimulated window.[7]

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer with GDP.

-

A range of concentrations of N-Cyanonorbuprenorphine.

-

Cell membranes expressing the receptor of interest.

-

A fixed concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

-

-

Controls:

-

Basal: Wells with no agonist.

-

Stimulated: Wells with a saturating concentration of a known full agonist (e.g., DAMGO for MOP) to define the maximum response (100% efficacy).

-

-

Incubation: Incubate the plates at 30°C for 60 minutes.

-

Termination & Harvesting: Terminate the reaction and harvest the contents via rapid filtration, as described in the binding assay protocol.

-

Quantification: Quantify bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Data Analysis:

-

Plot the stimulated binding (as a percentage of the maximal response from the standard full agonist) against the logarithm of the N-Cyanonorbuprenorphine concentration.

-

Use nonlinear regression (sigmoidal dose-response) to determine the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect relative to the full agonist).

-

An Eₘₐₓ of ~100% indicates a full agonist.

-

An Eₘₐₓ between 20-80% indicates a partial agonist.

-

An Eₘₐₓ near 0% suggests potential antagonist activity. To confirm antagonism, the assay is repeated with a fixed concentration of a full agonist in the presence of varying concentrations of the test compound to determine its ability to inhibit the agonist response.

-

cAMP Modulation Assay: A Cell-Based Functional Readout

As Gᵢ/Gₒ-coupled receptors, activated opioid receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[4][8] Measuring the inhibition of cAMP production in whole cells provides a more physiologically integrated assessment of receptor function. This is typically done by first stimulating cells with forskolin (a direct activator of adenylyl cyclase) and then measuring the ability of an opioid agonist to inhibit this stimulated cAMP production.

Experimental Protocol: cAMP Inhibition Assay

-

Cell Plating: Plate HEK293 or CHO cells stably expressing the opioid receptor of interest in 384-well plates and grow overnight.

-

Compound Addition: Remove the growth medium and add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of N-Cyanonorbuprenorphine.

-

Stimulation: After a short pre-incubation, add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the negative control.

-

Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a bioluminescence-based assay (e.g., cAMP-Glo™).[4][9] These kits provide reagents that generate a signal inversely or directly proportional to the amount of cAMP present.

-

Data Analysis:

-

Calculate the percentage of inhibition of the forskolin-stimulated response.

-

Plot the percent inhibition against the logarithm of the N-Cyanonorbuprenorphine concentration.

-

Use nonlinear regression to determine the IC₅₀ (the concentration that causes 50% inhibition of the forskolin-stimulated cAMP level).

-

Hypothetical Data Summary: Functional Activity

| Compound | Receptor | [³⁵S]GTPγS EC₅₀ (nM) | [³⁵S]GTPγS Eₘₐₓ (%) | cAMP IC₅₀ (nM) |

| N-Cyanonorbuprenorphine | MOP | 5.1 | 45 | 8.3 |

| DOP | >1000 | <10 | >1000 | |

| KOP | - | (Antagonist) | - | |

| Buprenorphine | MOP | 3.5 | 50 | 6.1 |

| DOP | >1000 | <10 | >1000 | |

| KOP | - | (Antagonist) | - |

This hypothetical functional data characterizes N-Cyanonorbuprenorphine as a partial agonist at the MOP receptor, with a potency and efficacy similar to buprenorphine. It appears to be inactive at the DOP receptor and would require antagonist-mode testing at the KOP receptor to confirm its action there, which is predicted to be antagonism, similar to buprenorphine.

Part 3: Synthesis of the In Vitro Pharmacological Profile

By integrating the data from our binding and functional assays, we can construct a comprehensive in vitro profile for N-Cyanonorbuprenorphine.

Hypothetical Profile of N-Cyanonorbuprenorphine:

-

Receptor Affinity: A high-affinity ligand for MOP (Kᵢ = 0.8 nM) and KOP (Kᵢ = 2.5 nM), with lower affinity for DOP (Kᵢ = 15.2 nM). This profile indicates a degree of MOP/KOP selectivity over DOP.

-

Functional Activity: A potent partial agonist at the MOP receptor (EC₅₀ = 5.1 nM, Eₘₐₓ = 45%). This is the hallmark of buprenorphine-like compounds and suggests a potential ceiling effect on MOP-mediated effects like respiratory depression. The compound shows no significant agonist activity at the DOP receptor. Its high affinity but lack of agonism at the KOP receptor strongly suggests it is a KOP antagonist, a feature that would need to be confirmed in an antagonist assay.

This synthesized profile is remarkably similar to that of buprenorphine itself. The introduction of the N-cyano group, in this hypothetical scenario, did not drastically alter the core pharmacology. Such a result would imply that the novel compound might share the therapeutic benefits of buprenorphine. However, subtle differences in potency, efficacy, or receptor kinetics could still translate to meaningful changes in vivo, warranting further investigation into aspects like receptor residence time and biased agonism.

Conclusion

This guide provides a comprehensive and technically detailed framework for the essential in vitro pharmacological characterization of a novel buprenorphine analog, exemplified by the hypothetical N-Cyanonorbuprenorphine. The systematic application of competitive radioligand binding assays, [³⁵S]GTPγS functional assays, and cell-based cAMP modulation assays allows for the precise determination of a compound's affinity, potency, and efficacy at the classical opioid receptors. The resulting pharmacological profile is the cornerstone upon which all further preclinical and clinical development is built, providing critical insights into a new drug candidate's potential therapeutic actions and liabilities.

References

- Introduction of a 6-cyano group in 14-oxygenated N-methylmorphinans influences in vitro and in vivo pharmacological activities - PMC. (URL: )

- NIH Public Access - KU ScholarWorks. (URL: )

- Buprenorphine: A Unique Drug with Complex Pharmacology - PMC. (URL: )

-

Buprenorphine - StatPearls - NCBI Bookshelf. (URL: [Link])

- Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs - STOP HIV/AIDS. (URL: )

- What is the mechanism of Buprenorphine-N-oxide?

- Opioid Pharmacology - :::::Pain Physician:::::. (URL: )

- Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC. (URL: )

-

Opioid receptor binding affinities and selectivities at MOP, DOP and... - ResearchGate. (URL: [Link])

- cAMP assay provides flexibility and stable pharmacology. - Revvity. (URL: )

-

In Vitro Pharmacological Characterization of Buprenorphine, Samidorphan, and Combinations Being Developed as an Adjunctive Treatment of Major Depressive Disorder - PubMed. (URL: [Link])

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. (URL: [Link])

- Promega Notes 97: Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. (URL: )

-

Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC. (URL: [Link])

- CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (URL: )

-

The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed. (URL: [Link])

Sources

- 1. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction of a 6-cyano group in 14-oxygenated N-methylmorphinans influences in vitro and in vivo pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

An In-depth Technical Guide to the Toxicological Profile of N-Cyanonorbuprenorphine Impurities

Abstract

This technical guide provides a comprehensive toxicological profile of N-Cyanonorbuprenorphine, a potential impurity in the synthesis of the semi-synthetic opioid, buprenorphine. Given the absence of direct toxicological studies on this specific impurity, this document employs a weight-of-evidence approach, synthesizing information on its chemical nature, the toxicology of its parent compounds, and the potential for metabolic release of toxic moieties. This guide is intended for researchers, scientists, and drug development professionals, offering a structured framework for risk assessment and a tiered testing strategy in line with international regulatory guidelines. We will delve into the likely synthetic origins of N-Cyanonorbuprenorphine, its primary toxicological concerns, and a detailed, three-tiered approach for its comprehensive toxicological evaluation, encompassing in silico, in vitro, and in vivo methodologies.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

The safety and efficacy of a drug product are not solely determined by the active pharmaceutical ingredient (API). Process-related impurities and degradation products, even at trace levels, can have significant pharmacological and toxicological effects. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.

Buprenorphine, a potent partial agonist at the mu-opioid receptor, is a cornerstone in the treatment of opioid use disorder and pain management. Its semi-synthetic origin from thebaine involves multiple chemical transformations, creating a potential for the formation of various impurities. One such process-related impurity is N-Cyanonorbuprenorphine. The presence of a cyano (-C≡N) group attached to the nitrogen atom of the norbuprenorphine backbone raises immediate toxicological flags due to the potential for metabolic release of the cyanide ion, a potent cellular asphyxiant.[1][2][3] This guide provides a scientifically grounded framework for evaluating the toxicological risks associated with N-Cyanonorbuprenorphine.

Synthetic Origin and Chemical Profile of N-Cyanonorbuprenorphine

Understanding the synthetic pathway to buprenorphine is critical to identifying the potential for N-Cyanonorbuprenorphine formation. A common method for the N-demethylation of thebaine or its derivatives is the von Braun reaction, which utilizes cyanogen bromide (BrCN).[4] In this reaction, the tertiary amine of the morphinan scaffold reacts with cyanogen bromide to form a cyanamide intermediate and methyl bromide. Subsequent hydrolysis of the cyanamide yields the secondary amine, norbuprenorphine.

Likely Formation of N-Cyanonorbuprenorphine:

-

Incomplete Hydrolysis: If the hydrolysis of the cyanamide intermediate is incomplete, N-Cyanonorbuprenorphine can be carried over as a process-related impurity in the final buprenorphine drug substance.

-

Side Reactions: Depending on the reaction conditions, other side reactions involving cyanogen bromide could potentially lead to the formation of N-Cyanonorbuprenorphine.

The chemical structure of N-Cyanonorbuprenorphine retains the core opioid backbone of norbuprenorphine, suggesting the potential for opioid receptor activity. However, the electronically withdrawing cyano group on the nitrogen atom would significantly alter its pharmacological properties compared to the parent molecule and its N-cyclopropylmethyl counterpart, buprenorphine.

Primary Toxicological Concerns

The toxicological assessment of N-Cyanonorbuprenorphine must address two primary areas of concern:

3.1. Potential for Cyanide Release and Systemic Toxicity

The most significant and immediate toxicological concern is the potential for in vivo metabolism of the N-cyano group to release free cyanide ions.[1][5] Cyanide is a potent and rapidly acting toxin that inhibits cellular respiration by binding to the ferric iron in cytochrome c oxidase, effectively halting aerobic metabolism.[1][6]

Key considerations for cyanide toxicity include:

-

Mechanism of Toxicity: Cellular hypoxia, leading to metabolic acidosis and, in severe cases, rapid onset of seizures, coma, and death.[2]

-

Dose-dependency: The severity of cyanide poisoning is directly related to the dose and rate of exposure.[6]

-

Metabolism and Detoxification: The body has a limited capacity to detoxify cyanide, primarily through the enzyme rhodanese, which converts it to the less toxic thiocyanate.[3]

The structural features of N-Cyanonorbuprenorphine, specifically the stability of the N-cyano bond, will dictate the likelihood and rate of cyanide release. This is a critical unknown that must be a primary focus of the toxicological evaluation.

3.2. Pharmacological Activity at Opioid Receptors

While the N-cyano group is expected to modulate its interaction with opioid receptors, the retention of the core morphinan structure suggests that N-Cyanonorbuprenorphine may still possess some affinity for and activity at these receptors.

Potential Opioid-Receptor Mediated Effects:

-

Agonist/Antagonist Activity: The impurity could act as an agonist, partial agonist, or antagonist at mu, kappa, and delta opioid receptors.

-

Altered Safety Profile: Any opioid activity could contribute to the overall pharmacological effect of the drug product and potentially alter its safety profile, including the risk of respiratory depression.

A comprehensive toxicological profile must therefore characterize any intrinsic opioid activity of N-Cyanonorbuprenorphine.

A Tiered Strategy for Toxicological Assessment

In the absence of existing toxicological data, a tiered approach, progressing from computational and in vitro methods to in vivo studies, is recommended. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and is consistent with regulatory expectations for impurity qualification.

Tier 1: In Silico and In Vitro Evaluation

The initial tier focuses on computational predictions and cell-based assays to provide a preliminary assessment of the toxicological risks and to guide further testing.

Computational toxicology, or in silico modeling, utilizes computer-based models to predict the potential toxicity of chemicals based on their structure.[7][8][9][10]

-

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be used to predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and acute toxicity.[11][12][13][14] For N-Cyanonorbuprenorphine, QSAR models trained on datasets of opioid compounds and nitriles would be particularly relevant.[11][12][13]

-

Read-Across Analysis: This approach uses toxicological data from structurally similar compounds (analogues) to predict the toxicity of a target compound.[15][16][17][18] Suitable analogues for N-Cyanonorbuprenorphine would include norbuprenorphine, buprenorphine, and other N-substituted morphinans, as well as structurally related nitriles. The assumption is that structurally similar compounds will have similar toxicological properties.[15][17]

-

Metabolism Prediction: In silico models can predict the likely metabolic fate of N-Cyanonorbuprenorphine, including the potential for enzymatic cleavage of the N-cyano bond to release cyanide.

Experimental Protocol: In Silico Toxicity Prediction

-

Obtain the 2D and 3D structures of N-Cyanonorbuprenorphine.

-

Utilize multiple QSAR software platforms (e.g., T.E.S.T., Derek Nexus™, MultiCASE™) to predict a range of endpoints including:

-

Bacterial mutagenicity (Ames test)

-

Carcinogenicity

-

Acute oral toxicity (LD50)

-

Hepatotoxicity

-

Cardiotoxicity (hERG inhibition)

-

-

Conduct a thorough read-across analysis , identifying suitable analogues with available toxicological data. Justify the selection of analogues based on structural similarity and predicted metabolic pathways.[16][18]

-

Employ metabolic prediction software (e.g., ADMET Predictor™, StarDrop™) to identify potential sites of metabolism and the likelihood of cyanide release.

-

Compile a comprehensive report summarizing the predictions and the level of confidence in each prediction.

Caption: Workflow for in silico toxicological assessment.

The bacterial reverse mutation assay, or Ames test, is a fundamental in vitro screen for identifying compounds that can cause gene mutations.[19][20][21] A positive Ames test for an impurity is a significant cause for concern and would necessitate further investigation.[20][22]

Experimental Protocol: Ames Test (OECD 471)

-

Select appropriate bacterial strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).[23]

-

Prepare a range of concentrations of N-Cyanonorbuprenorphine.

-

Expose the bacterial strains to the test article using either the plate incorporation or pre-incubation method.[22]

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies and compare to the negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[19]

Cytotoxicity assays provide a measure of a compound's ability to cause cell death.[24][25][26] These assays are useful for determining a preliminary concentration range for further in vitro and in vivo studies.

Experimental Protocol: MTT and LDH Assays

-

Select a relevant cell line , such as HepG2 (human liver carcinoma) cells, to assess potential hepatotoxicity.

-

Culture the cells in 96-well plates.

-

Expose the cells to a range of concentrations of N-Cyanonorbuprenorphine for 24 and 48 hours.

-

For the MTT assay , add MTT solution to the wells. The amount of formazan product, measured spectrophotometrically, is proportional to the number of viable cells.[24][25]

-

For the LDH assay , measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.[25][27]

-

Calculate the IC50 value (the concentration that causes 50% inhibition of cell viability).

Caption: Tier 1 in vitro testing workflow.

Tier 2: In Vitro Metabolism and Mechanistic Studies

If the Tier 1 results indicate a potential for toxicity, more detailed in vitro studies are warranted to investigate the underlying mechanisms.

These studies are crucial for determining the metabolic stability of N-Cyanonorbuprenorphine and its potential to release cyanide.

Experimental Protocol: In Vitro Metabolism

-

Utilize human liver microsomes or hepatocytes as a source of metabolic enzymes.

-

Incubate N-Cyanonorbuprenorphine with the microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

-

At various time points, quench the reaction and analyze the samples for:

-

The disappearance of the parent compound (N-Cyanonorbuprenorphine).

-

The formation of metabolites, including norbuprenorphine.

-

The presence of free cyanide or its metabolite, thiocyanate.

-

-

Use highly sensitive analytical methods , such as LC-MS/MS, for the quantification of N-Cyanonorbuprenorphine and its metabolites.[28][29][30][31]

These assays will determine if N-Cyanonorbuprenorphine interacts with opioid receptors and elicits a functional response.

Experimental Protocol: Receptor Binding and Functional Assays

-

Perform radioligand binding assays using cell membranes expressing human mu, kappa, and delta opioid receptors to determine the binding affinity (Ki) of N-Cyanonorbuprenorphine.

-

Conduct functional assays , such as the [³⁵S]GTPγS binding assay or cAMP assays, to determine whether N-Cyanonorbuprenorphine acts as an agonist, antagonist, or inverse agonist at each receptor subtype.

Tier 3: In Vivo Toxicological Studies

In vivo studies are typically reserved for when in silico and in vitro data suggest a significant risk or when required by regulatory agencies for impurity qualification. These studies should be conducted in compliance with Good Laboratory Practice (GLP) and relevant OECD guidelines.[32][33]

This study provides information on the acute toxic effects of a single oral dose of the substance and helps to determine its LD50 value.[32][34][35][36]

Experimental Protocol: Acute Oral Toxicity

-

Select a rodent species (typically rats).

-

Administer a single oral dose of N-Cyanonorbuprenorphine to a small group of animals.[32][35]

-

Observe the animals closely for signs of toxicity and mortality for at least 14 days.[36]

-

Conduct a full necropsy on all animals at the end of the study.

-

The choice of specific OECD guideline (420: Fixed Dose Procedure, 423: Acute Toxic Class Method, or 425: Up-and-Down Procedure) will depend on the expected level of toxicity and the desired precision of the LD50 estimate.[32][34][35]

If there is a potential for chronic exposure to the impurity, a repeated-dose toxicity study (e.g., 28-day study, OECD 407) may be necessary to evaluate the effects of longer-term exposure.

Analytical Methodologies for Detection and Quantification

The ability to accurately detect and quantify N-Cyanonorbuprenorphine at trace levels is fundamental to its control.

-

High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common method for routine quality control of buprenorphine and can be adapted for the detection of N-Cyanonorbuprenorphine.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the sensitive and specific quantification of N-Cyanonorbuprenorphine, particularly in biological matrices for metabolism studies.[28][29][30][31]

Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is accurate, precise, specific, and robust.

Data Summary and Risk Assessment

The culmination of the tiered toxicological assessment is a comprehensive risk assessment. This involves integrating all available data to determine the potential risk to human health from exposure to N-Cyanonorbuprenorphine at the levels present in the buprenorphine drug substance.

Data to be Summarized in Tables:

Table 1: In Silico Toxicity Predictions for N-Cyanonorbuprenorphine

| Endpoint | Prediction | Confidence Level | QSAR Model(s) Used |

|---|---|---|---|

| Mutagenicity (Ames) | |||

| Carcinogenicity | |||

| Acute Oral LD50 (rat) |

| hERG Inhibition | | | |

Table 2: In Vitro Toxicology Results for N-Cyanonorbuprenorphine

| Assay | Endpoint | Result |

|---|---|---|

| Ames Test | Mutagenicity | |

| MTT Assay (HepG2) | IC50 (24h) | |

| MTT Assay (HepG2) | IC50 (48h) | |

| LDH Assay (HepG2) | IC50 (24h) |

| LDH Assay (HepG2) | IC50 (48h) | |

Table 3: Opioid Receptor Binding and Functional Activity of N-Cyanonorbuprenorphine

| Receptor | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| Mu Opioid Receptor | ||

| Kappa Opioid Receptor |

| Delta Opioid Receptor | | |

Table 4: In Vivo Acute Oral Toxicity of N-Cyanonorbuprenorphine (if conducted)

| Species | OECD Guideline | LD50 (mg/kg) | Key Observations |

|---|

| Rat | | | |

Conclusion and Recommendations

N-Cyanonorbuprenorphine represents a significant potential impurity in the synthesis of buprenorphine, primarily due to the potential for cyanide release and its structural similarity to a potent opioid. While direct toxicological data is currently unavailable, this guide provides a robust, scientifically-driven framework for its risk assessment.

Key Recommendations:

-

Prioritize In Silico and In Vitro Assessment: The initial focus should be on computational and in vitro studies to provide a preliminary risk assessment without the immediate need for animal testing.

-

Investigate Metabolic Fate: In vitro metabolism studies are critical to determine the likelihood of cyanide release.

-

Characterize Opioid Activity: A full characterization of its opioid receptor binding and functional activity is necessary to understand its potential pharmacological contribution.

-

Adhere to Regulatory Guidelines: All testing and risk assessments should be conducted in accordance with relevant ICH and regional regulatory guidelines.

By following a structured, tiered approach, drug developers can effectively evaluate the toxicological profile of N-Cyanonorbuprenorphine, ensuring the safety and quality of buprenorphine-containing medicines.

References

-

OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. [Link]

-

Creative Diagnostics. (n.d.). Ames Test. Retrieved from [Link]

-

Inotiv. (n.d.). Impurities Assessment. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

-

European Commission, Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

-

nano-test GmbH. (2025, June 23). In vivo testing of pharmaceuticals. Retrieved from [Link]

-

Kim, H. S., et al. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research, 47(1), 1-14. [Link]

-

Zhang, J., et al. (2021). Construction of a Virtual Opioid Bioprofile: A Data-Driven QSAR Modeling Study to Identify New Analgesic Opioids. ACS Sustainable Chemistry & Engineering, 9(9), 3568-3578. [Link]

-

Protheragen. (2023, January 5). The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. Retrieved from [Link]

-

Labcorp. (n.d.). Exploring In Silico Modeling: Applications in Drug Development. Retrieved from [Link]

-

Roy, K., et al. (2016). QSAR Modeling for Acute Toxicity Prediction in Rat by Common Painkiller Drugs. International Journal of Quantitative Structure-Property Relationships, 1(1), 43-55. [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Kim, H. S., et al. (2020). In silico prediction of toxicity and its applications for chemicals at work. Safety and Health at Work, 11(2), 180-188. [Link]

-

National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

-